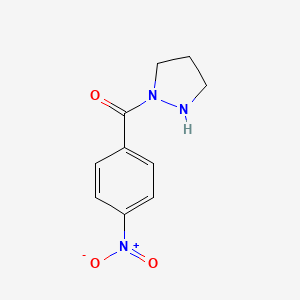

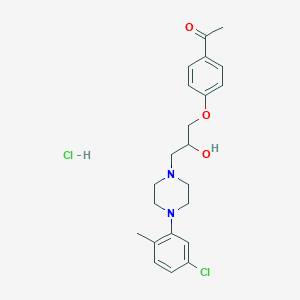

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone, commonly known as 4-NPP, is an organic compound used in a variety of scientific research applications. It is a yellow crystalline solid, with a molecular weight of 208.19 g/mol and a melting point of 175-176°C. 4-NPP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) discusses the microwave-assisted synthesis of novel pyrazoline derivatives, including those related to (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone, for potential anti-inflammatory and antibacterial applications. The microwave method provided higher yields and environmental benefits over conventional synthesis methods. Compounds synthesized exhibited significant anti-inflammatory and antibacterial activities, with molecular docking studies supporting their potential as anti-inflammatory agents Ravula et al., 2016.

Regioselective Synthesis of Pyrazole Derivatives

Alizadeh et al. (2015) report a regioselective synthesis approach for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, showcasing the versatility of this compound in synthesizing complex chemical structures through 1,3-dipolar cycloaddition reactions. This process underscores the compound's utility in creating diverse chemical entities for further pharmacological or material science research Alizadeh, Moafi, & Zhu, 2015.

Anticancer and Antitubercular Activities

Radhika et al. (2020) designed and synthesized pyrazoline incorporated isoxazole derivatives, demonstrating the compound's application in anticancer and antitubercular studies. Among the synthesized compounds, one exhibited potent activity against breast cancer cell lines MCF-7 and MDA-MB-231, and significant activity against tuberculosis strains, highlighting its potential in drug discovery and development Radhika et al., 2020.

Green Chemistry Applications

Doherty et al. (2022) explored the green chemistry synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, demonstrating an environmentally friendly approach to synthesizing acyl pyrazole derivatives. This study signifies the compound's role in promoting sustainable chemical synthesis practices Doherty et al., 2022.

Undergraduate Research and Education

Dintzner et al. (2012) incorporated the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, related to the compound , in an undergraduate laboratory project. This study not only demonstrates the compound's applicability in educational settings but also its versatility in synthesizing different chemical structures, fostering research skills among students Dintzner et al., 2012.

Eigenschaften

IUPAC Name |

(4-nitrophenyl)-pyrazolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10(12-7-1-6-11-12)8-2-4-9(5-3-8)13(15)16/h2-5,11H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFHCNNSTZXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)

![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)

![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)

![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)

![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2688210.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2688212.png)